4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid
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Description
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids, which are commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through the Fmoc group, which serves as a protective group for the amino acid during peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s removal allows the amino acid to form peptide bonds with other amino acids, leading to the formation of peptides . The exact downstream effects would depend on the specific peptides being synthesized.
Pharmacokinetics
Fmoc amino acids are typically stable and have a long shelf-life .
Result of Action
The primary result of the compound’s action is the synthesis of peptides. By acting as a protective group for the amino acid, the Fmoc group allows the controlled formation of peptide bonds, leading to the synthesis of specific peptides .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The Fmoc group is stable under basic conditions but can be removed under acidic conditions . This property allows the controlled synthesis of peptides. Other environmental factors that could influence the compound’s action include temperature and the presence of other reactants or catalysts.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMOICNHNBVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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